N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide

Catalog No.
S13387045
CAS No.
M.F
C16H11BrClN3O
M. Wt
376.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydraz...

Product Name

N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide

IUPAC Name

N'-(4-bromo-2-chlorophenyl)quinoline-4-carbohydrazide

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

InChI

InChI=1S/C16H11BrClN3O/c17-10-5-6-15(13(18)9-10)20-21-16(22)12-7-8-19-14-4-2-1-3-11(12)14/h1-9,20H,(H,21,22)

InChI Key

SDPAKRPJUWTVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NNC3=C(C=C(C=C3)Br)Cl

N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide is a heterocyclic compound that belongs to the class of quinoline derivatives. It features a quinoline core substituted with a 4-bromo-2-chlorophenyl group and a carbohydrazide functional group. The molecular formula for this compound is C15H11BrClN4O, and it has a molecular weight of approximately 364.64 g/mol. The presence of halogen substituents (bromine and chlorine) on the phenyl ring is significant as it influences the compound's reactivity and biological properties.

The chemical reactivity of N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide can be explored through various organic reactions, including:

  • Hydrazone Formation: The carbohydrazide group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Acylation Reactions: The amino group in the hydrazide can undergo acylation, leading to the formation of amides that may exhibit enhanced biological activity.
  • Cyclization Reactions: Under specific conditions, this compound may participate in cyclization reactions to form more complex structures, potentially leading to new pharmacological agents.

N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide has demonstrated various biological activities, particularly in antimicrobial and anticancer research. Studies suggest that quinoline derivatives exhibit significant antibacterial properties by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication . Additionally, compounds with similar structures have shown potential as antitumor agents due to their ability to induce apoptosis in cancer cells.

The synthesis of N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide typically involves several key steps:

  • Preparation of Quinoline Derivative: Starting from appropriate precursors, such as 2-aminoaryl compounds and suitable carbonyl sources, quinoline derivatives can be synthesized through cyclization reactions.
  • Formation of Carbohydrazide: The quinoline derivative is then reacted with hydrazine hydrate or other hydrazine derivatives to introduce the carbohydrazide functionality.
  • Substitution Reactions: Bromination and chlorination can be performed on the phenyl ring using halogenating agents to achieve the desired substitution pattern.

These methods may vary based on specific reaction conditions and desired yields.

N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, this compound could serve as a lead structure for developing new therapeutic agents.
  • Agricultural Chemistry: Its biological activity may extend to agricultural applications as a pesticide or herbicide.
  • Material Science: The unique properties of quinoline derivatives make them suitable for developing fluorescent materials or sensors.

Interaction studies involving N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide often focus on its binding affinity with biological targets. For example:

  • Enzyme Inhibition Studies: Research has shown that similar quinoline derivatives can inhibit enzymes like DNA gyrase and topoisomerase, which are critical for bacterial survival.
  • Cell Line Studies: Evaluating the compound's cytotoxic effects on various cancer cell lines helps in understanding its potential as an anticancer agent.

Several compounds share structural similarities with N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide. Here are a few notable examples:

Compound NameStructureUnique Features
2-(4-Bromophenyl)quinoline-4-carboxylic acidStructureExhibits strong antimicrobial properties
6-Chloro-2-phenylquinoline-4-carboxylic acidStructureNotable for its antitumor activity
3-Bromoquinolin-4-carboxylic acidStructureKnown for its use in coordination chemistry

Uniqueness

N'-(4-Bromo-2-chlorophenyl)quinoline-4-carbohydrazide stands out due to its specific halogen substitutions and the presence of the carbohydrazide moiety, which may enhance its interaction with biological targets compared to other similar compounds. This unique combination potentially leads to distinct pharmacological profiles that warrant further investigation.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

374.97740 g/mol

Monoisotopic Mass

374.97740 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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